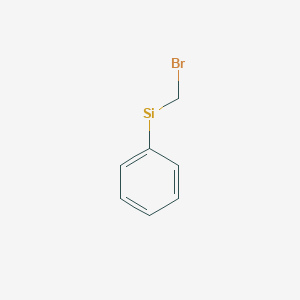![molecular formula C12H14N4O2S B14717425 N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide CAS No. 7065-59-0](/img/structure/B14717425.png)
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with dimethylamine and sulfonamide precursors. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . Another approach involves the reaction of pyridine with formaldehyde and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways . The sulfonamide group plays a crucial role in binding to target proteins, while the dimethylamino group enhances its reactivity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpyridin-4-amine: A derivative with similar structural features but lacking the sulfonamide group.
N,N-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with pincer-type ligands.
Tri(pyridin-4-yl)amine: Another pyridine-based compound with different functional groups.
Uniqueness
N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both dimethylamino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
7065-59-0 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-(pyridin-4-ylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)19(17,18)11-3-4-12(14-9-11)15-10-5-7-13-8-6-10/h3-9H,1-2H3,(H,13,14,15) |
Clave InChI |
CUQPQJCYDSGLPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


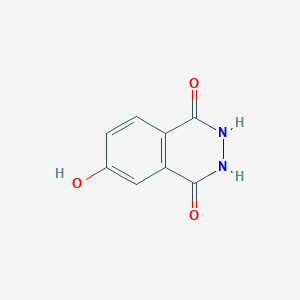
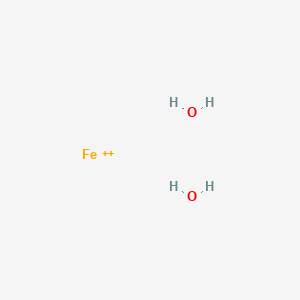
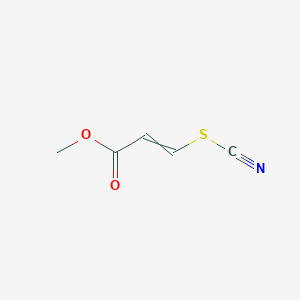

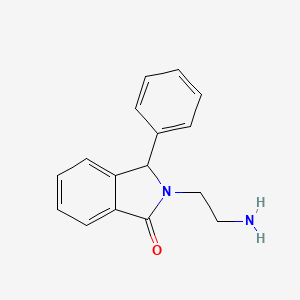

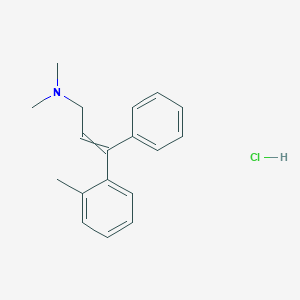
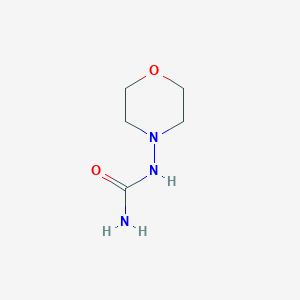
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

